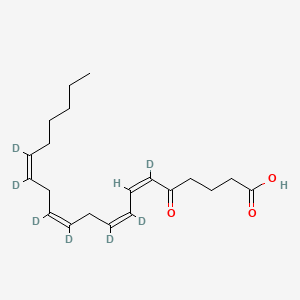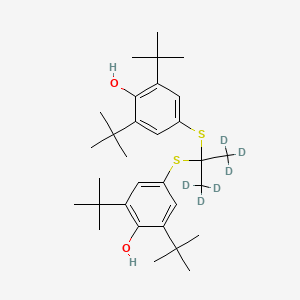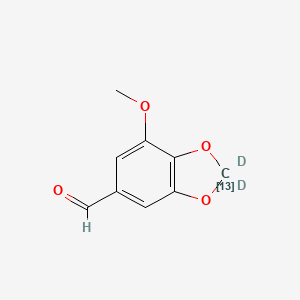
SMARCA-BD ligand 1 for Protac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SMARCA-BD ligand 1 for Protac: is a compound that binds to the BAF ATPase subunit SMARCA2. It is utilized in PROTAC (Proteolysis Targeting Chimeras) technology to degrade SMARCA2 . This compound is significant in the field of targeted protein degradation, which is a promising approach for developing new therapeutic strategies, particularly in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of SMARCA-BD ligand 1 for Protac involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired binding properties . Specific details on the synthetic routes and reaction conditions are proprietary and often customized based on the research requirements .
Industrial Production Methods: : Industrial production of this compound is typically carried out by specialized chemical synthesis companies. These companies have the expertise and facilities to produce the compound in large quantities while maintaining high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: : SMARCA-BD ligand 1 for Protac primarily undergoes binding reactions with the BAF ATPase subunit SMARCA2 . It does not typically undergo common chemical reactions such as oxidation, reduction, or substitution under standard conditions .
Common Reagents and Conditions: : The compound is used in conjunction with other reagents in PROTAC technology to facilitate the degradation of target proteins . Specific reagents and conditions depend on the experimental setup and the target protein being studied .
Major Products Formed: : The major product formed from the reaction involving this compound is the degraded form of the target protein, SMARCA2 .
Applications De Recherche Scientifique
Chemistry: : In chemistry, SMARCA-BD ligand 1 for Protac is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation .
Biology: : In biological research, this compound is used to investigate the role of SMARCA2 in various cellular processes and to understand the effects of its degradation on cell function .
Medicine: : In medical research, this compound is explored as a potential therapeutic agent for diseases where SMARCA2 plays a critical role, such as certain types of cancer .
Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs that leverage PROTAC technology for targeted protein degradation .
Mécanisme D'action
SMARCA-BD ligand 1 for Protac exerts its effects by binding to the BAF ATPase subunit SMARCA2 and facilitating its degradation through the ubiquitin-proteasome system . This process involves the recruitment of E3 ubiquitin ligase, which tags SMARCA2 for degradation by the proteasome . This mechanism is distinct from traditional small-molecule inhibitors, offering a novel approach to modulating protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Curcumin: A natural product that inhibits histone acetyltransferase p300/CREB.
Naphthol AS-E: An inhibitor of the KIX-KID interaction and CREB-mediated gene transcription.
3-methyl-1,2,3,4-tetrahydroquinazolin-2-one: An inhibitor of BRD4.
(+)-JQ-1: A specific, reversible BET bromine domain inhibitor targeting BRD4.
Uniqueness: : SMARCA-BD ligand 1 for Protac is unique in its ability to specifically target and degrade SMARCA2 using PROTAC technology . This targeted degradation approach offers advantages over traditional inhibitors, such as reduced off-target effects and the ability to overcome drug resistance .
Propriétés
Formule moléculaire |
C14H17N5O |
|---|---|
Poids moléculaire |
271.32 g/mol |
Nom IUPAC |
2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol |
InChI |
InChI=1S/C14H17N5O/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20/h1-4,9,16,20H,5-8H2,(H2,15,18) |
Clé InChI |
SZKHGLTYXIDOFH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)




![2,7-Disodium 4-hydroxy-5-{2-[8-hydroxy-1-oxo-3,6-bis(sodiooxysulfonyl)naphthalen-2-ylidene]hydrazin-1-yl}naphthalene-2,7-disulfonate](/img/structure/B15144149.png)
![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)

![2,4-diamino-6-[[(R)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B15144154.png)





